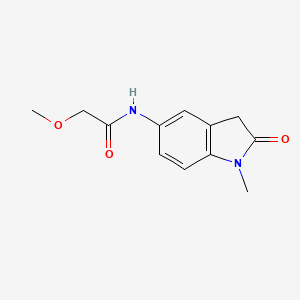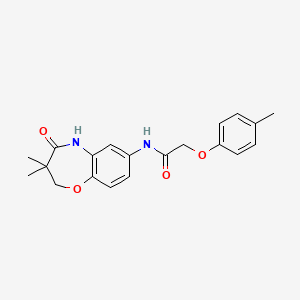
2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, also known as 3-Methoxy-Indole-2-Carboxylic Acid, is a small molecule that has been studied for its potential biological activities. It is a derivative of indole-2-carboxylic acid and has been found to possess antifungal, anti-inflammatory, and antioxidant properties. 3-Methoxy-Indole-2-Carboxylic Acid has been used in the synthesis of various compounds and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid has been studied for its potential biological activities. It has been found to possess antifungal, anti-inflammatory, and antioxidant properties. It has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Furthermore, 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid has been studied for its potential use as a drug delivery system.
Mecanismo De Acción
The biological activities of 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid are thought to be mediated by its ability to interact with various proteins and enzymes. It has been found to interact with various proteins involved in the regulation of cellular processes, such as cell proliferation and apoptosis. Furthermore, it has been found to interact with various enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid has been found to possess a variety of biochemical and physiological effects. It has been found to possess antifungal, anti-inflammatory, and antioxidant properties. It has also been found to possess anti-tumorigenic and anti-angiogenic effects. Furthermore, it has been found to possess anti-apoptotic and anti-allergic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be synthesized in high yields. Furthermore, it is a small molecule, which makes it easier to handle and store. Additionally, it has been found to possess a variety of biological activities, making it a useful tool for research. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which makes it difficult to use in aqueous solutions. Additionally, it is unstable in the presence of light and heat, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid. One potential direction is to further study its biological activities and its potential therapeutic applications. Additionally, it could be studied for its potential use as a drug delivery system. Furthermore, it could be studied for its potential use in the synthesis of other compounds. Finally, it could be studied for its potential use in the development of new and improved therapeutic agents.
Métodos De Síntesis
2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid can be synthesized by the reaction of 2-amino-3-methoxybenzoic acid and 2-oxo-2,3-dihydro-1H-indol-5-yl acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride. The reaction yields the desired product in high yields.
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-13-3-2-4-14(9-13)23-10-17(21)18-12-5-6-15-11(7-12)8-16(20)19-15/h2-7,9H,8,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDORDLUYXEPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-phenylacetamide](/img/structure/B6491014.png)
![methyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6491018.png)
![3-(4-fluorophenyl)-6-methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491025.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6491042.png)
![N-(3-acetamidophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6491044.png)
![methyl 5-{[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}furan-2-carboxylate](/img/structure/B6491051.png)
![N-(4-acetamidophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide](/img/structure/B6491057.png)
![3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6491061.png)
![methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6491072.png)
![2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide](/img/structure/B6491080.png)
![methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate](/img/structure/B6491081.png)

![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6491094.png)
